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Abstract
BPI-9016M is an orally available, potent dual inhibitor of the c-Met and AXL receptor tyrosine

kinases, which are key drivers in tumor cell proliferation, survival, invasion, and metastasis.[1]

These pathways are often dysregulated in various cancers, including non-small cell lung

cancer (NSCLC), making BPI-9016M a promising therapeutic agent.[1][2] Preclinical studies

are essential to characterize the pharmacokinetic profile of BPI-9016M, providing critical data

for dose selection and prediction of human pharmacokinetics. While specific quantitative data

from preclinical animal studies are not publicly available, with some information being on file

with the manufacturer, this document outlines the established mechanism of action and

provides standardized protocols for conducting such analyses based on common practices for

small molecule kinase inhibitors.[3] This includes methodologies for in-life studies in common

preclinical models, bioanalytical sample analysis, and data interpretation.

Introduction
BPI-9016M is a novel small-molecule inhibitor developed by Betta Pharmaceuticals Co., Ltd.

that simultaneously targets both c-Met and AXL tyrosine kinases.[2][4] The rationale for dual

inhibition stems from the involvement of both pathways in tumorigenesis and the development

of resistance to targeted therapies.[1] Preclinical evaluation of the absorption, distribution,

metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of BPI-9016M in

various animal models is a critical step in its development. These studies are foundational for
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determining the starting dose in first-in-human clinical trials and for understanding the

compound's potential for efficacy and safety.[1][5] In clinical trials, BPI-9016M has

demonstrated a favorable safety and pharmacokinetic profile in patients with advanced solid

tumors.[5]

Mechanism of Action
BPI-9016M exerts its anti-neoplastic activity by binding to and inhibiting the phosphorylation of

both c-Met and AXL kinases. This dual inhibition blocks the downstream signaling pathways,

including RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for cell proliferation, survival,

and migration.
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Figure 1: BPI-9016M Mechanism of Action.
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Data Presentation
While specific preclinical pharmacokinetic data for BPI-9016M is not publicly available, the

following tables represent the typical format for summarizing such data. The values presented

are hypothetical and for illustrative purposes only, based on typical ranges observed for orally

administered small molecule kinase inhibitors.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of BPI-9016M in Rodents (Illustrative

Data)

Parameter Mouse (10 mg/kg) Rat (10 mg/kg)

Tmax (h) 0.5 - 1.0 1.0 - 2.0

Cmax (ng/mL) 800 - 1200 600 - 900

AUC0-t (ng·h/mL) 4000 - 6000 5000 - 7500

AUC0-inf (ng·h/mL) 4200 - 6500 5500 - 8000

t1/2 (h) 2.0 - 4.0 3.0 - 5.0

Bioavailability (%) 30 - 50 40 - 60

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of BPI-9016M in Rodents

(Illustrative Data)

Parameter Mouse (2 mg/kg) Rat (2 mg/kg)

C0 (ng/mL) 1500 - 2000 1200 - 1800

AUC0-inf (ng·h/mL) 1000 - 1500 1800 - 2500

t1/2 (h) 1.5 - 3.0 2.5 - 4.0

CL (mL/min/kg) 20 - 30 15 - 25

Vdss (L/kg) 2.0 - 3.5 3.0 - 4.5

Table 3: Single-Dose Oral Pharmacokinetic Parameters of BPI-9016M in Non-Rodents

(Illustrative Data)
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Parameter Beagle Dog (5 mg/kg)

Tmax (h) 2.0 - 4.0

Cmax (ng/mL) 1000 - 1500

AUC0-t (ng·h/mL) 12000 - 18000

AUC0-inf (ng·h/mL) 13000 - 20000

t1/2 (h) 6.0 - 10.0

Bioavailability (%) 50 - 70

Experimental Protocols
The following are generalized protocols for conducting preclinical pharmacokinetic studies of a

novel small molecule inhibitor like BPI-9016M.

Animal Models
Species: Male and female Sprague-Dawley rats and Beagle dogs are commonly used.

Health Status: Animals should be healthy, within a specified weight range, and acclimated to

the facility for at least one week prior to the study.

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark

cycle and have access to standard chow and water ad libitum, except for fasting prior to

dosing.

Dosing and Administration
Formulation: BPI-9016M is typically formulated as a suspension or solution in a vehicle

suitable for oral (p.o.) and intravenous (i.v.) administration (e.g., 0.5% methylcellulose in

water for oral and a solution containing DMSO, PEG300, and saline for intravenous).

Dose Levels: At least two dose levels for both oral and intravenous routes should be

selected based on prior toxicity and efficacy studies.

Administration:
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Oral: Administered via oral gavage. Animals are typically fasted overnight before dosing.

Intravenous: Administered as a slow bolus injection into a suitable vein (e.g., tail vein for

rats, cephalic vein for dogs).

Sample Collection
Matrix: Plasma is the primary matrix for pharmacokinetic analysis. Blood is collected into

tubes containing an anticoagulant (e.g., K2EDTA).

Time Points: Blood samples are collected at pre-dose (0 h) and at multiple time points post-

dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

Processing: Blood samples are centrifuged to separate plasma, which is then stored at

-80°C until analysis.
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Figure 2: Preclinical Pharmacokinetic Study Workflow.
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Bioanalytical Method
Technique: Quantification of BPI-9016M and its major metabolites (M1 and M2-2) in plasma

is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS) method.[5]

Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to

extract the analytes from the plasma matrix. An internal standard is added to all samples and

standards to ensure accuracy and precision.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance

liquid chromatography (HPLC) system.

Validation: The method should be validated according to regulatory guidelines, including

assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Pharmacokinetic Analysis
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis

(NCA) with software such as Phoenix WinNonlin®.

Parameters: Key parameters calculated include:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC0-t: Area under the plasma concentration-time curve from time 0 to the last

measurable concentration.

AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.

t1/2: Terminal elimination half-life.

CL: Clearance (for i.v. administration).

Vdss: Volume of distribution at steady state (for i.v. administration).
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F%: Oral bioavailability, calculated as (AUCoral/Doseoral) / (AUCi.v./Dosei.v.) x 100.

Conclusion
The preclinical pharmacokinetic evaluation of BPI-9016M is a critical component of its drug

development program. The protocols outlined here provide a standardized approach to

conducting these studies in rodent and non-rodent models. The data generated from these

studies are essential for understanding the ADME properties of BPI-9016M, enabling the

selection of appropriate doses for clinical trials, and providing a basis for predicting its

pharmacokinetic behavior in humans. Although specific preclinical data for BPI-9016M is not

publicly available, the established mechanism of action and the described methodologies offer

a robust framework for its continued investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-
small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

2. Safety, Efficacy and Pharmacokinetic of BPI-9016M in Patients With c-Met- Dysregulated
Advanced NSCLC [clin.larvol.com]

3. researchgate.net [researchgate.net]

4. Safety, efficacy and pharmacokinetics of BPI-9016M in c-MET overexpression or MET
exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung
cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: Preclinical
Pharmacokinetic Analysis of BPI-9016M]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192325#pharmacokinetic-analysis-of-bpi-9016m-in-
preclinical-models]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1192325?utm_src=pdf-body
https://www.benchchem.com/product/b1192325?utm_src=pdf-body
https://www.benchchem.com/product/b1192325?utm_src=pdf-body
https://www.benchchem.com/product/b1192325?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966871/
https://clin.larvol.com/trial/NCT02929290
https://clin.larvol.com/trial/NCT02929290
https://www.researchgate.net/publication/369945302_Safety_efficacy_and_pharmacokinetics_of_BPI-9016M_in_c-MET_overexpression_or_MET_exon_14_skipping_mutation_patients_with_locally_advanced_or_metastatic_non-small-cell_lung_cancer_a_phase_Ib_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC10088252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10088252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10088252/
https://www.researchgate.net/publication/338637437_First-in-human_phase_I_study_of_BPI-9016M_a_dual_METAxl_inhibitor_in_patients_with_non-small_cell_lung_cancer
https://www.benchchem.com/product/b1192325#pharmacokinetic-analysis-of-bpi-9016m-in-preclinical-models
https://www.benchchem.com/product/b1192325#pharmacokinetic-analysis-of-bpi-9016m-in-preclinical-models
https://www.benchchem.com/product/b1192325#pharmacokinetic-analysis-of-bpi-9016m-in-preclinical-models
https://www.benchchem.com/product/b1192325#pharmacokinetic-analysis-of-bpi-9016m-in-preclinical-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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